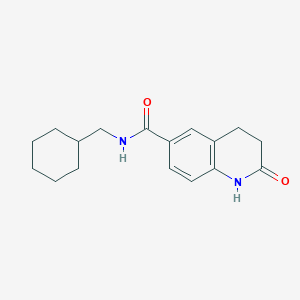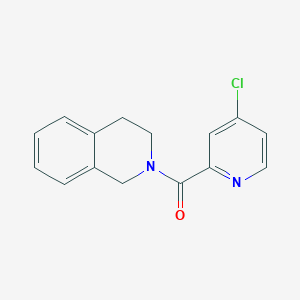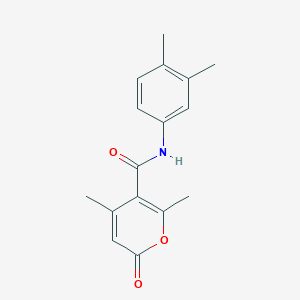![molecular formula C17H14N2O2 B7472348 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone acts as a selective antagonist of the mGluR5, a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone modulates the release of glutamate and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons. 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has also been shown to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), suggesting its anti-inflammatory effects.
実験室実験の利点と制限
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors. 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone is also relatively stable and can be easily administered to animal models. However, one limitation of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone. One potential area of research is the development of more potent and selective antagonists of mGluR5. Another area of research is the investigation of the therapeutic potential of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone in other neurological and psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, the use of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone in combination with other drugs or therapies should be explored to maximize its therapeutic effects.
合成法
The synthesis of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone involves the reaction of 4-methylphthalic anhydride with 3-hydroxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with potassium carbonate and 4-bromoanisole to obtain the final product, 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone.
科学的研究の応用
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. In addition, 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-[3-(4-methylphthalazin-1-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-15-8-3-4-9-16(15)17(19-18-11)21-14-7-5-6-13(10-14)12(2)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYUUVYTQCSUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)






![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)

